

Application Notes: Western Blot Analysis of PROTAC-Mediated Protein Degradation

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Compound of Interest

Compound Name: Methylamino-PEG4-Boc

Cat. No.: B608987

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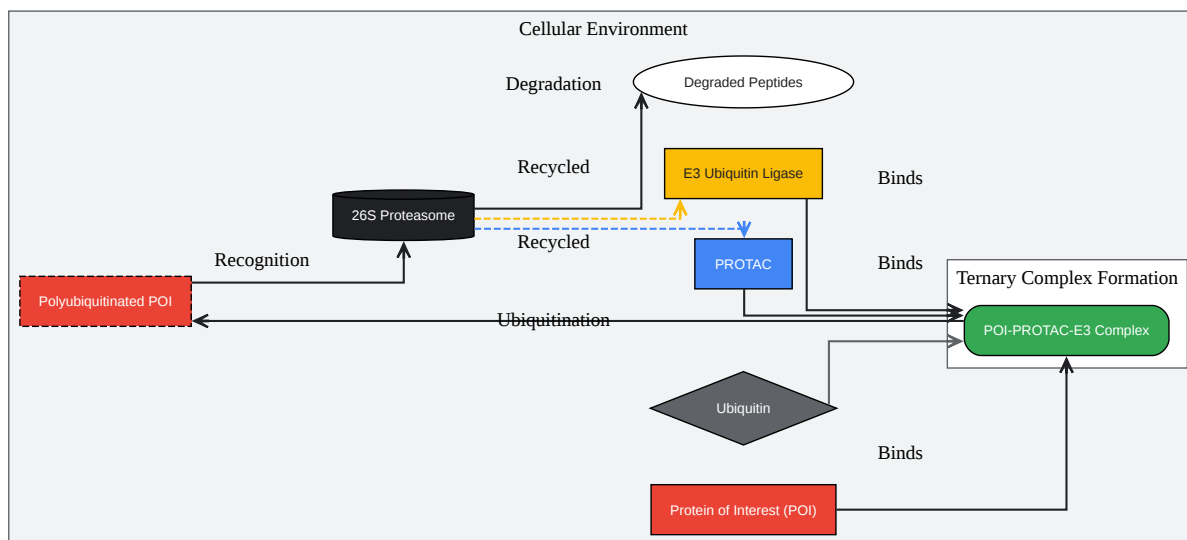
Introduction

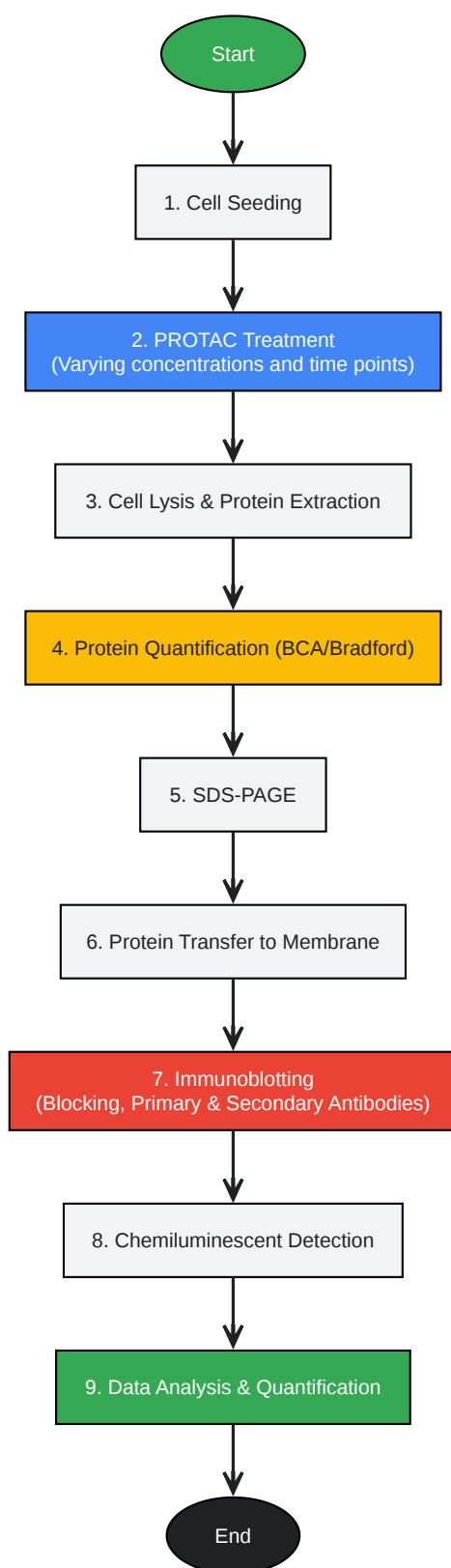
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[2][5] The E3 ligase then polyubiquitinates the POI, marking it for degradation by the 26S proteasome.[6][7] Following the degradation of the target protein, the PROTAC is released and can engage in further catalytic cycles.[3][6]

Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein following PROTAC treatment.[8][9] It allows for the direct measurement of the decrease in the total amount of the POI, providing a clear readout of the PROTAC's efficacy. This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation involves several key steps, starting from the formation of the ternary complex to the final degradation of the target protein by the proteasome.





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